4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide
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Overview
Description
4-ETHYL-5-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and industry. This specific compound is characterized by the presence of an ethyl group, a methyl group, and a benzoyl amino group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of thiophene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The acylated thiophene is then reacted with an amine derivative to form the amide bond.
Substitution Reactions: Further substitution reactions introduce the ethyl and methyl groups onto the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-ETHYL-5-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-4-METHYL-2-({2,2,2-TRICHLORO-1-[(2-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
- 2,3-DIMETHOXYBENZAMIDES
- 3-ACETOXY-2-METHYLBENZAMIDES
Uniqueness
4-ETHYL-5-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and its thiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-4-12-10(3)21-16(13(12)14(17)19)18-15(20)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
InChI Key |
JGINZJVLJALUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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